molecular formula C14H14N2O3S B3262174 7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 352345-44-9

7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B3262174
CAS No.: 352345-44-9
M. Wt: 290.34
InChI Key: QDMDTHWVHGRNHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and regioselective substitutions. Researchers have explored various synthetic methodologies to access derivatives of this scaffold. Notably, recent advancements in synthetic strategies have enabled the efficient preparation of diverse derivatives of benzoimidazo[1,2-a]pyrimidines .

Future Directions

: Debnath, S., Parveen, S., Pradhan, P., Das, I., & Das, T. (2022). Benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines: recent advancements in synthesis of two diversely important heterocyclic motifs and their derivatives. New Journal of Chemistry, 46(22), 12579–12595. Read more

: Based on molecular docking studies: Synthesis, characterization and biological activity of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives. SpringerPlus, 4(1), 1–11. Read more

Properties

IUPAC Name

7-hydroxy-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-10-4-2-9(3-5-10)8-11-12(17)15-14-16(13(11)18)6-7-20-14/h2-5,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMDTHWVHGRNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=C3N(C2=O)CCS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Reactant of Route 2
7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Reactant of Route 3
7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Reactant of Route 4
7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Reactant of Route 5
7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Reactant of Route 6
Reactant of Route 6
7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

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